molecular formula C7H7FO2 B1340368 3-Fluoro-2-methoxyphenol CAS No. 96994-70-6

3-Fluoro-2-methoxyphenol

Cat. No.: B1340368
CAS No.: 96994-70-6
M. Wt: 142.13 g/mol
InChI Key: DDDOFQQYNZCQSD-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxyphenol is an organic compound with the molecular formula C7H7FO2 It is a derivative of phenol, where the hydrogen atom in the third position is replaced by a fluorine atom and the hydrogen atom in the second position is replaced by a methoxy group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxyphenol typically involves the fluorination of 2-methoxyphenol. One common method includes the use of anhydrous hydrofluoric acid as a fluorinating agent. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the hydrogen atom with a fluorine atom.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the reagent used

Scientific Research Applications

3-Fluoro-2-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, adhesives, and coatings due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methoxyphenol
  • 4-Fluoro-2-methoxyphenol
  • 2-Methoxyphenol

Uniqueness

3-Fluoro-2-methoxyphenol is unique due to the specific positioning of the fluorine and methoxy groups on the phenol ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications compared to its similar counterparts.

Properties

IUPAC Name

3-fluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDOFQQYNZCQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540816
Record name 3-Fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96994-70-6
Record name 3-Fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-methoxyphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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